molecular formula C13H11N5O B11863547 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide CAS No. 370589-25-6

4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

Cat. No.: B11863547
CAS No.: 370589-25-6
M. Wt: 253.26 g/mol
InChI Key: JRHNFMSPZTXMEJ-UHFFFAOYSA-N
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Description

4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazolo[3,4-b]pyridine core fused with a benzamide moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-aminopyrazole with diethyl ethoxymethylenemalonate to form the pyrazolo[3,4-b]pyridine scaffold . This intermediate is then reacted with an appropriate benzoyl chloride to introduce the benzamide moiety under basic conditions .

Industrial Production Methods

Industrial production methods for 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide stands out due to its unique combination of the pyrazolo[3,4-b]pyridine core and the benzamide moiety. This structural feature imparts distinct biological activities and makes it a valuable compound for various scientific research applications .

Properties

CAS No.

370589-25-6

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

4-amino-N-(1H-pyrazolo[3,4-b]pyridin-4-yl)benzamide

InChI

InChI=1S/C13H11N5O/c14-9-3-1-8(2-4-9)13(19)17-11-5-6-15-12-10(11)7-16-18-12/h1-7H,14H2,(H2,15,16,17,18,19)

InChI Key

JRHNFMSPZTXMEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C3C=NNC3=NC=C2)N

Origin of Product

United States

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